

physicochemical properties of long-chain dicarboxylic acids

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Dicarboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs), organic compounds characterized by two carboxylic acid functional groups separated by a long aliphatic chain, are of significant interest in polymer science, pharmaceuticals, and as metabolic intermediates. Their physicochemical properties, such as melting point, boiling point, solubility, and acidity (pKa), are critical determinants of their behavior in both chemical and biological systems. These properties are dictated by their molecular structure, particularly the length of the hydrocarbon chain. This guide provides a comprehensive overview of the core physicochemical properties of LCDAs, details the experimental protocols for their determination, and illustrates their primary metabolic pathway.

Core Physicochemical Properties

The defining features of LCDAs are the two polar carboxyl groups at opposing ends of a long, nonpolar hydrocarbon chain. This bifunctional nature governs their physical properties, leading to trends that are distinct from their monocarboxylic counterparts.

Melting and Boiling Points



Dicarboxylic acids exhibit exceptionally high melting and boiling points compared to other organic molecules of similar molecular mass, a direct consequence of their ability to form extensive intermolecular hydrogen bonds.[1][2][3] In the solid state, these interactions create stable, crystalline lattices. In the liquid state, LCDAs can form hydrogen-bonded dimers, which effectively doubles the molecular size and increases the energy required for vaporization, leading to elevated boiling points.[4]

A notable characteristic is the "odd-even effect" observed in the melting points of homologous series of dicarboxylic acids.[1] Acids with an even number of carbon atoms pack more efficiently into the crystal lattice, resulting in stronger intermolecular forces and consequently higher melting points compared to the adjacent odd-numbered acids.[2][5] Boiling points, however, tend to increase more regularly with molecular weight as the influence of crystal packing is absent in the liquid state.[3][6]

Table 1: Melting and Boiling Points of Selected Long-Chain Dicarboxylic Acids

Common Name	IUPAC Name	Formula	Carbon No.	Melting Point (°C)	Boiling Point (°C)
Suberic Acid	Octanedioic Acid	HOOC(CH₂) 6COOH	8	142	300 (dec.)
Azelaic Acid	Nonanedioic Acid	HOOC(CH ₂) ₇ COOH	9	106.5	360 (dec.)
Sebacic Acid	Decanedioic Acid	HOOC(CH ₂) ₈ COOH	10	133-134.5	294.5 (at 100 mmHg)
Undecanedioi c Acid	Undecanedioi c Acid	HOOC(CH ₂) ₉ COOH	11	110-112	245 (at 15 mmHg)
Dodecanedioi c Acid	Dodecanedioi c Acid	HOOC(CH ₂) ₁ ₀ COOH	12	128-129	254 (at 15 mmHg)
Brassylic Acid	Tridecanedioi c Acid	HOOC(CH ₂) ₁ ₁ COOH	13	114	280 (at 30 mmHg)

| Thapsic Acid | Hexadecanedioic Acid | HOOC(CH2)14COOH | 16 | 124.5-126 | - |



(Data compiled from multiple sources)

Solubility

The solubility of dicarboxylic acids is highly dependent on the chain length. Short-chain diacids (up to four carbons) are readily soluble in water due to hydrogen bonding between their polar carboxyl groups and water molecules.[3][4] However, as the hydrocarbon chain lengthens, the nonpolar character of the molecule dominates, leading to a dramatic decrease in water solubility. Consequently, LCDAs are generally considered insoluble in water but are soluble in various organic solvents such as ethanol, acetone, and ethyl acetate.[3][7]

Similar to melting points, solubility can also exhibit an odd-even effect, where odd-numbered dicarboxylic acids tend to be more soluble than their even-numbered neighbors in both water and organic solvents.[8][9] This phenomenon is also attributed to differences in crystal lattice energy and molecular packing.[7]

Table 2: Solubility of Selected Long-Chain Dicarboxylic Acids

Common Name	Carbon No.	Solubility in Water (g/100g at 20-25°C)	Solubility in Organic Solvents
Suberic Acid	8	0.16	Soluble in ethanol, ether, acetone
Azelaic Acid	9	0.24	Soluble in hot water, ethanol, organic solvents
Sebacic Acid	10	0.10	Slightly soluble in hot water; soluble in ethanol, ether
Dodecanedioic Acid	12	0.035	Soluble in hot ethanol, slightly in hot ether

| Brassylic Acid | 13 | ~0.01 | Soluble in ethanol, acetone |

(Data compiled from multiple sources)



Acidity (pKa)

As their name implies, dicarboxylic acids are acidic and possess two distinct dissociation constants, pKa₁ and pKa₂.[10]

- pKa1: The first proton dissociation is more favorable (lower pKa) than that of a comparable monocarboxylic acid. This increased acidity is due to the inductive electron-withdrawing effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[11]
- pKa₂: The second proton dissociation is less favorable (higher pKa). Removing a proton from the negatively charged mono-anion is electrostatically unfavorable, requiring more energy.

The distance between the two carboxyl groups is a key factor; as the chain length increases, the inductive effect of one group on the other diminishes, causing pKa₁ to increase and approach the value of a typical monocarboxylic acid.[11]

Table 3: pKa Values of Selected Dicarboxylic Acids in Water

Common Name	Carbon No.	рКаı	pKa ₂
Adipic Acid	6	4.43	5.41
Pimelic Acid	7	4.50	5.43
Suberic Acid	8	4.52	5.40
Azelaic Acid	9	4.55	5.41

| Sebacic Acid | 10 | 4.59 | 5.41 |

(Data compiled from multiple sources including[11][12])

Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. Standardized methodologies ensure reproducibility and comparability of data.

Melting Point Determination (Capillary Method)





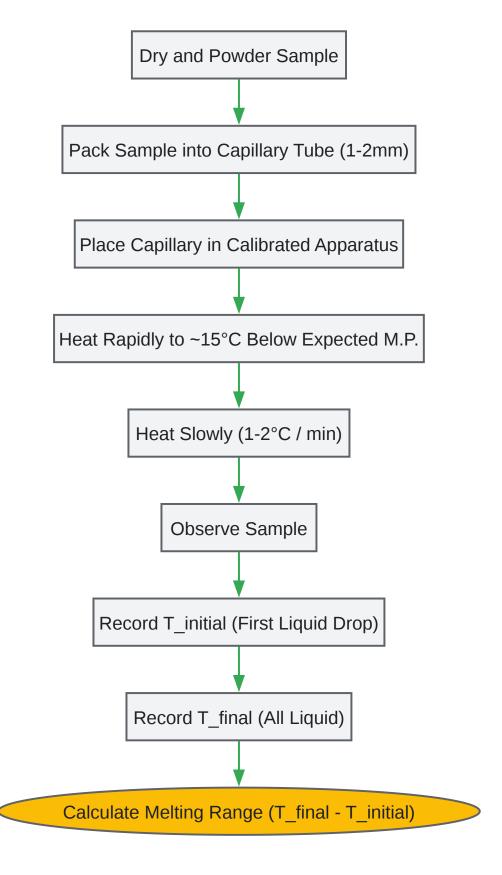


This is the most common technique for determining the melting point of a solid organic compound.[13]

Methodology:

- Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heating.
- Capillary Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 1-2 mm.[14]
- Heating: The packed capillary is placed in a calibrated heating apparatus (e.g., a Mel-Temp or Thiele tube) alongside a thermometer.[15]
- Observation: The sample is heated slowly (a rate of <1-2°C per minute is recommended for accurate results near the melting point).[16][17]
- Recording: The melting range is recorded as two temperatures: the temperature at which the
 first drop of liquid appears and the temperature at which the entire sample has liquefied.[15]
 A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.





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Workflow for Melting Point Determination.



Solubility Determination (Static Analytical Method)

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.[18]

Methodology:

- System Preparation: An excess amount of the dicarboxylic acid is added to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.
- Equilibration: The mixture is agitated (e.g., stirred or shaken) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
- Sample Collection: Agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn.
- Analysis: The concentration of the dicarboxylic acid in the collected sample is determined using a suitable analytical technique. Acid-base titration with a standardized sodium hydroxide solution is a common and accurate method.[18]
- Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent (e.g., g/100 mL).

pKa Determination (Potentiometric Titration)

This technique involves monitoring the pH of an acidic solution as a standardized base is added incrementally.[16]

Methodology:

- Sample Preparation: A precise mass of the dicarboxylic acid is weighed and dissolved in a suitable solvent, typically water or a water-alcohol mixture for less soluble acids.
- Titration Setup: A calibrated pH meter with an electrode is placed in the acid solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
- Titration Process: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.



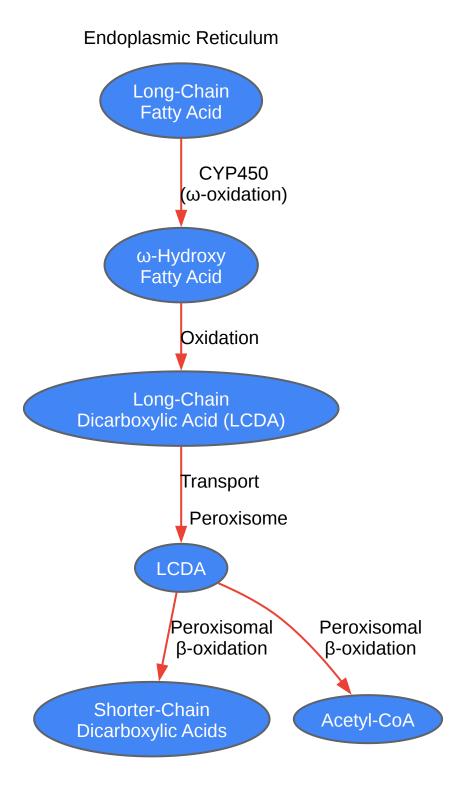
Data Analysis: The pH is plotted against the volume of base added. The resulting titration
curve will show two equivalence points for a dicarboxylic acid. The pKa values correspond to
the pH at the half-equivalence points. pKa₁ is the pH when half of the first proton has been
neutralized, and pKa₂ is the pH at the midpoint between the first and second equivalence
points.

Biological Role: Metabolic Pathways

Long-chain dicarboxylic acids are not merely synthetic compounds; they are also important endogenous metabolites. They are primarily formed through ω -oxidation of monocarboxylic fatty acids, an alternative pathway to the more common β -oxidation.[19][20] This pathway becomes significant when mitochondrial β -oxidation is impaired or overwhelmed by a high influx of fatty acids.[19]

The process begins in the endoplasmic reticulum, where cytochrome P450 enzymes hydroxylate a fatty acid at its terminal (ω) carbon.[21] This ω -hydroxy fatty acid is then further oxidized to the corresponding dicarboxylic acid.[21] The resulting LCDAs are subsequently catabolized, primarily via peroxisomal β -oxidation, which shortens the carbon chain from either end to produce shorter-chain dicarboxylic acids and acetyl-CoA.[19] Recent studies suggest that LCDAs can act as signaling molecules that trigger the induction of peroxisomal β -oxidation, playing a role in regulating hepatic lipid metabolism.[22]





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Metabolism of Long-Chain Dicarboxylic Acids.



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